molecular formula C12H12O4S B12218289 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid CAS No. 97852-73-8

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B12218289
CAS No.: 97852-73-8
M. Wt: 252.29 g/mol
InChI Key: ALNLDDWBWACUIC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- is a heterocyclic compound containing sulfur It is a derivative of benzo[b]thiophene, which is known for its aromatic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- typically involves the functionalization of the benzo[b]thiophene coreThe carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the use of catalysts to enhance reaction efficiency and yield. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

97852-73-8

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

6-ethoxy-5-methoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

ALNLDDWBWACUIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(SC2=C1)C(=O)O)OC

Origin of Product

United States

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